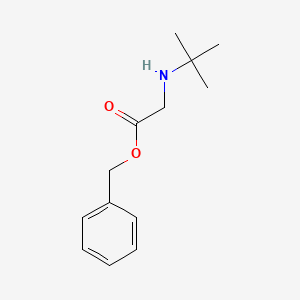

Benzyl 2-(tert-butylamino)acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

benzyl 2-(tert-butylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)14-9-12(15)16-10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJVYWVEWCTCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380525 | |

| Record name | Benzyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343319-03-9 | |

| Record name | Benzyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Alpha Amino Esters in Chemical Transformations

Alpha-amino esters are a critically important class of molecules in organic chemistry, primarily serving as foundational units for the synthesis of amino acids and peptides. Their bifunctional nature, containing both an amine and an ester group, allows for a wide range of chemical modifications. These compounds are fundamental in the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability.

Research has increasingly focused on the use of alpha-amino esters to create α,α-disubstituted α-amino acids, which are important components of many biologically active compounds. acs.org The ability to introduce two distinct side chains at the alpha-carbon allows for the creation of novel amino acid structures with unique conformational properties. Furthermore, these esters are instrumental in the enantioselective synthesis of complex chiral molecules, including derivatives of glutamic acid that are found in a range of significant natural products and pharmacologically active molecules. google.com The catalytic transformation of alpha-amino esters is a powerful strategy for building molecular complexity in an efficient and controlled manner. acs.org

Structural Attributes and Synthetic Utility of Benzyl 2 Tert Butylamino Acetate

The synthetic utility of Benzyl (B1604629) 2-(tert-butylamino)acetate is derived directly from its distinct structural features. The molecule is essentially a glycine (B1666218) unit where the carboxylic acid is protected as a benzyl ester and the nitrogen atom is substituted with a tert-butyl group. Each of these components plays a specific and crucial role in its reactivity and application in synthesis.

The benzyl ester is a widely used protecting group for carboxylic acids. It is stable under a variety of reaction conditions, including those that are basic or mildly acidic. A key advantage is its facile removal through catalytic hydrogenation (using hydrogen gas and a palladium catalyst), a process that is typically clean and high-yielding, leaving other functional groups intact. prepchem.com

The tert-butylamino group provides two main benefits. Firstly, the bulky tert-butyl group acts as a steric shield, which can influence the stereochemical outcome of reactions at the adjacent α-carbon. Secondly, it functions as a protecting group for the amine, preventing unwanted side reactions such as N-acylation or N-alkylation that could otherwise occur at the nitrogen atom. This protection scheme is part of the Boc/Bzl strategy often employed in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group protects the N-terminus and benzyl esters protect side-chain carboxyl groups. nih.gov The combination of these groups makes Benzyl 2-(tert-butylamino)acetate a well-defined and predictable building block.

| Property | Value |

| CAS Number | 343319-03-9 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Colorless Oil |

Table 1. Chemical and Physical Properties of this compound. bldpharm.comsigmaaldrich.com

| Structural Component | Synthetic Role | Deprotection Method |

| Benzyl Ester | Carboxylic acid protection | Catalytic Hydrogenation |

| tert-Butylamino Group | Amine protection, Steric influence | Strong Acid |

Table 2. Analysis of Functional Groups in this compound and their Synthetic Roles.

Overview of Research Trajectories Involving the Chemical Compound

Direct Synthetic Routes

Direct routes are the most common methods for preparing this compound. These typically involve the formation of the core C-N bond in a single, efficient step.

Nucleophilic substitution is a cornerstone of organic synthesis and provides a straightforward pathway to this compound. This approach involves the reaction of a nucleophile, in this case, tert-butylamine (B42293), with an electrophilic benzyl acetate (B1210297) derivative.

The most direct synthesis involves the reaction of tert-butylamine with a benzyl acetate molecule that has a good leaving group at the alpha-position, making it susceptible to nucleophilic attack. Activated precursors such as benzyl bromoacetate (B1195939) or benzyl chloroacetate (B1199739) are commonly used.

In this SN2 reaction, the nitrogen atom of tert-butylamine acts as the nucleophile, attacking the electrophilic alpha-carbon of the benzyl acetate precursor. This attack displaces the halide (bromide or chloride), which acts as the leaving group, resulting in the formation of the desired this compound.

A common example of this synthesis is the reaction between tert-butylamine and benzyl 2-bromoacetate. chemicalbook.com The reaction proceeds by mixing the two reactants, often in the presence of a base and a suitable solvent, to yield the final product.

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on several parameters. The choice of solvent is critical; polar aprotic solvents are often preferred as they can solvate the cations while leaving the nucleophile relatively free to react. Temperature control is also essential to manage the reaction rate and minimize potential side reactions. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Parameters for Optimization of Nucleophilic Substitution

| Parameter | Effect on Reaction | Common Choices/Conditions |

| Solvent | Influences reactant solubility and nucleophilicity. | Polar aprotic solvents (e.g., Acetonitrile, DMF) |

| Temperature | Controls reaction rate and selectivity. | Often performed at room temperature or with gentle heating. |

| Base | Neutralizes acidic byproducts (e.g., HBr, HCl). | Non-nucleophilic bases (e.g., Triethylamine, DIPEA) |

Condensation reactions provide an alternative direct route to this compound. This can involve the reaction of N-tert-butylglycine with benzyl alcohol in the presence of a dehydrating agent or catalyst to form the ester bond. This pathway builds the molecule by forming the ester linkage as the final key step, as opposed to the C-N bond formation seen in nucleophilic substitution.

Nucleophilic Substitution Reactions in this compound Formation

Advanced Multicomponent Reaction Strategies

For more complex molecular architectures or in the pursuit of higher efficiency and atom economy, multicomponent reactions (MCRs) offer a powerful alternative.

While direct documentation for the synthesis of this compound via an Ugi reaction is not prevalent, the Ugi five-center, four-component reaction (U-5C-4CR) is a well-established method for generating α-amino acid derivatives. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Theoretically, a modified Ugi-type reaction could be envisioned for the synthesis of this compound. Such a strategy would involve the combination of four components in a one-pot synthesis, offering a highly convergent and efficient route to the target molecule. This advanced method highlights the potential for modern synthetic techniques to be applied to the formation of this compound, even if classical methods currently dominate.

Passerini Reaction Implementations with Related Alpha-Amino Acid Derivatives

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based multicomponent reaction that combines a carbonyl compound, a carboxylic acid, and an isocyanide to directly yield α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org This reaction is highly valued in combinatorial and medicinal chemistry for its operational simplicity and the structural complexity of its products. wikipedia.orgmdpi.com The P-3CR is typically performed in aprotic solvents at high concentrations of reactants. organic-chemistry.org

The Passerini reaction has been widely implemented in the synthesis of derivatives of α-amino acids and α-hydroxy acids. wikipedia.org For example, it provides a versatile methodology for obtaining chemically diverse esters of 5-aminolevulinic acid, a compound used in photodynamic therapy. nih.gov The reaction's tolerance for a variety of functional groups allows for the creation of large libraries of compounds for biological screening. mdpi.comnih.gov The stability of the ester linkage in Passerini products can be influenced by steric hindrance; for instance, ortho-substituted aromatic rings attached to the ester moiety can render the α-acyloxy carboxamides stable towards hydrolysis by esterases. nih.govresearchgate.net

| Carboxylic Acid | Carbonyl Component | Isocyanide | Key Finding | Reference |

|---|---|---|---|---|

| Plant-derived triterpenoid | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Successful synthesis of α-acyloxycarboxamides with yields of 25-79%. | mdpi.com |

| Indole-3-acetic acid, Phenylacetic acid, etc. | Cyclohexanone | Ethyl-4-isocyanobenzoate | Preparation of a novel series of α-acyloxy carboxamide derivatives. | nih.gov |

| Various carboxylic acids | Aldehydes/Ketones | Various isocyanides | General method for synthesizing α-amino acids and other bioactive structures. | wikipedia.org |

| N-Boc-4-aminohippuric acid | Cyclohexanone | Ethyl-4-isocyanobenzoate | Investigation into tumor-selective Caspase-3/7 activators. | nih.gov |

Isocyanide-Based Reactions Leading to Amino Ester Scaffolds

Isocyanide-based multicomponent reactions (IMCRs), prominently featuring the Ugi and Passerini reactions, are exceptionally versatile for constructing scaffolds found in peptidomimetics. beilstein-journals.org The unique reactivity of the isocyanide functional group, which can act as both a nucleophile and an electrophile at the C1-carbon, allows for the efficient formation of linear peptide-like structures. beilstein-journals.org

While the classic Ugi reaction yields α-aminoacyl amides, modifications can lead to the formation of α-amino acid esters. mdpi.com For instance, the Ugi reaction can be designed to produce intermediates that, upon cleavage, yield esters. mdpi.com Furthermore, IMCRs can be used to synthesize a variety of heterocyclic compounds that are isosteric to peptides. For example, a thio-Ugi multicomponent condensation can be used to produce 2,5-disubstituted thiazoles. beilstein-journals.org The synthesis of benzyl isocyanide, a common reagent in these reactions, can be achieved through methods like the oxidation of 5-benzylaminotetrazole. orgsyn.org The broad applicability of IMCRs makes them indispensable for generating libraries of structurally diverse compounds for drug discovery. nih.gov

Transesterification Processes

Transesterification is a fundamental process for the interconversion of esters and represents a key strategy for the synthesis of benzyl esters from other esters or from carboxylic acids.

Derivatization from N-Protected Acidic Amino Acids

The synthesis of amino acid benzyl esters is crucial for peptide synthesis and as synthetic intermediates. researchgate.net A common method is the Fischer-Speier esterification, which involves treating an amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid, often in a solvent that allows for the azeotropic removal of water. researchgate.net To avoid hazardous solvents like benzene (B151609), greener alternatives such as cyclopentyl methyl ether (CPME) have been successfully employed. researchgate.net

N-protected amino acids, such as those with N-benzyloxycarbonyl (Z) or N-tert-butyloxycarbonyl (Boc) groups, readily undergo esterification with benzyl alcohol to provide the corresponding benzyl esters in high yields. nih.gov Another approach involves the cleavage of protected amino acids from benzyl ester resins via transesterification, for example, using potassium cyanide in benzyl alcohol.

Role of tert-Butyl Compounds in Ester Exchange

The tert-butyl group plays a significant role in ester exchange reactions, primarily due to its steric bulk and the stability of the corresponding tert-butyl cation. youtube.com This steric hindrance can influence the metabolic stability of compounds; for example, the presence of a bulky substituent can make an ester function stable toward hydrolysis by certain enzymes. nih.gov

In synthetic chemistry, tert-butyl esters are valuable as protecting groups for carboxylic acids because they are stable under many reaction conditions but can be selectively cleaved under mild acidic conditions (e.g., using trifluoroacetic acid) without affecting other esters like methyl or benzyl esters. youtube.comorganic-chemistry.org This orthogonality is a cornerstone of modern protecting group strategy. Furthermore, tert-butanol (B103910) can be used as a solvent in enzyme-catalyzed transesterification reactions, such as the production of biodiesel. Its role is to mitigate the negative effects of excess methanol (B129727) on the enzyme, thereby improving the conversion efficiency of the process. nih.gov

Comparative Analysis of Synthetic Efficiencies and Yields

A comparative analysis of the synthetic efficiencies and yields for this compound cannot be compiled at this time due to the lack of published primary literature detailing its synthesis. Scientific and patent searches did not yield specific procedural data that would allow for a meaningful comparison of different synthetic routes. Consequently, information regarding reaction times, solvent use, catalyst efficiency, and percentage yields for the formation of this compound remains proprietary or unpublished.

While general methods for the synthesis of similar compounds, such as other benzyl esters or N-substituted amino acid esters, are well-documented, a direct extrapolation to the synthesis of this compound would be speculative without specific experimental validation. The synthesis of analogous compounds often involves reactions such as the esterification of a corresponding carboxylic acid with benzyl alcohol or the alkylation of an amine with a benzyl haloacetate. However, without concrete data, a comparative table of efficiencies and yields for this compound cannot be constructed.

Ester and Amine Functional Group Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the benzyl ester and the tert-butylamino group. These groups can undergo reactions independently, allowing for selective transformations under specific conditions.

Hydrolysis Pathways of the Ester Moiety

The benzyl ester group can be cleaved through hydrolysis under both acidic and basic conditions to yield tert-butylaminoacetic acid and benzyl alcohol.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of benzyl esters is an equilibrium-driven process. google.com The reaction is typically carried out in the presence of a strong acid catalyst and an excess of water to drive the equilibrium towards the products. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of benzyl alcohol yield the carboxylic acid. The use of solid acid catalysts, such as sulfonic acid-type cation-exchange resins, can also facilitate this transformation. google.com

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to form the carboxylate salt and benzyl alcohol. An acidic workup is subsequently required to protonate the carboxylate and isolate the final carboxylic acid product. The rates of hydrolysis for benzyl esters can vary depending on the structure of the acyl group. archive.org

Oxidation Reactions of the tert-Butylamino Group

The tert-butylamino group, a primary amine attached to a tertiary carbon, can be oxidized to the corresponding nitro compound. shaalaa.comembibe.com The use of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can effectively convert tert-butylamine into 2-methyl-2-nitropropane. shaalaa.comdoubtnut.com This reaction is a characteristic transformation for primary amines situated on a tertiary carbon atom. shaalaa.com In other contexts, such as atmospheric chemistry, amines can undergo photo-oxidation, leading to a variety of degradation products including nitramines. whiterose.ac.uk

| Oxidizing Agent | Substrate Group | Major Product |

| Potassium Permanganate (KMnO₄) | tert-Butylamino | 2-Methyl-2-nitropropane |

| Hydroxyl Radicals (OH) | tert-Butylamino | tert-Butylnitramine, Acetone |

Reduction Reactions of the Ester Functional Group

The benzyl ester functional group is susceptible to reduction by various reagents. One common method is hydrogenolysis, which involves the cleavage of the carbon-oxygen single bond of the ester. acsgcipr.org This is often accomplished using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst and a hydrogen source. acsgcipr.orgorganic-chemistry.org This process is particularly effective for benzyl esters and results in the formation of the corresponding carboxylic acid and toluene (B28343). acsgcipr.org

Alternatively, benzyl esters can be reduced to the corresponding alcohol, 2-(tert-butylamino)ethanol, using reducing agents like sodium borohydride (B1222165) in methanol. psu.edu While sodium borohydride is generally less reactive towards esters, the use of methanol as a co-solvent enhances its reducing power, allowing the reaction to proceed efficiently. psu.edu

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd-C | Catalytic Hydrogenation | tert-Butylaminoacetic acid and Toluene |

| NaBH₄-MeOH | Refluxing THF | 2-(tert-Butylamino)ethanol |

| Nickel Boride | Methanol, ambient temp. | tert-Butylaminoacetic acid |

Role as a Reactive Intermediate in Organic Transformations

This compound serves as a valuable reactive intermediate in the synthesis of more complex molecules, particularly in the construction of nitrogen-containing compounds. researchgate.net Its utility stems from the ability to selectively react or remove its functional groups.

The tert-butylamino group can act as a nucleophile in various coupling reactions. For instance, it can react with electrophiles to form new carbon-nitrogen bonds. The benzyl ester, meanwhile, often functions as a protecting group for the carboxylic acid functionality. This protection allows for transformations to be carried out on other parts of the molecule without affecting the carboxylic acid. The benzyl group can then be selectively removed under mild conditions, such as catalytic hydrogenolysis, which often leaves other functional groups intact. acsgcipr.orgorganic-chemistry.org This strategy is widely used in peptide synthesis and in the preparation of modified amino acids.

The molecule can also be a precursor to other reactive intermediates. For example, the amine group can be transformed into a sulfenamide, which can then participate in further coupling reactions. acs.org The combination of a nucleophilic amine and a cleavable ester group makes this compound a versatile building block for assembling diverse chemical structures.

Nucleophilic Characteristics in Carbon-Carbon Bond Formation

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with various electrophiles. While metal carbenoids are known to exhibit both electrophilic and nucleophilic character nih.gov, the primary nucleophilic site in this compound itself is the secondary amine. This amine can participate in reactions that form new carbon-nitrogen bonds, and subsequently, can be involved in transformations leading to carbon-carbon bond formation. For instance, its reaction with alkyl halides would yield a tertiary amine. The resulting α-amino ester scaffold is a versatile building block in organic synthesis. The nitrogen's nucleophilicity is, however, significantly modulated by the steric hindrance imposed by the adjacent bulky tert-butyl group.

Electrophilic Properties in Organic Transformations

The primary electrophilic site within this compound is the carbonyl carbon of the ester group. This carbon is electron-deficient due to the polarization of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. This reactivity can lead to transformations such as hydrolysis, transesterification, or amidation.

Compounds with S-N bonds, known as sulfenamides, exhibit versatile reactivity where the sulfur atom is highly electrophilic and the nitrogen can react with electrophiles acs.org. By analogy, the C-N bond in this compound presents a nitrogen atom that acts as a nucleophile, while the adjacent carbonyl carbon provides a key electrophilic center for various organic transformations.

Participation in Catalytic Reactions

The structural motifs within this compound suggest its potential to participate in or be formed through various catalytic reactions, including C-H insertion and oxidation reactions.

Intramolecular Carbene C(sp³)-H Insertion Reactions with Related Structures

Intramolecular C-H insertion reactions are powerful tools for constructing cyclic molecules youtube.com. Research has shown that rhodium-catalyzed C-H insertion reactions of donor-donor carbenoids, which lack an electron-withdrawing group, are effective for synthesizing complex structures like benzodihydrofurans nih.gov. These reactions often proceed with high yields and selectivities.

If this compound were converted to a corresponding diazo compound, it could potentially undergo an intramolecular C-H insertion. In related systems, benzyl ethers have been shown to be excellent substrates for such reactions, smoothly undergoing C-H insertion to form cyclic products nih.govescholarship.org. The reaction's success with various substituted benzyl ethers highlights the potential for similar reactivity with derivatives of this compound.

Table 1: Enantioselective Intramolecular C-H Insertion Reactions of Donor-Donor Carbenoids in Related Benzyl Ether Substrates. nih.gov

| Entry | R¹ | R² | Yield (%) | er | dr |

| 1 | H | H | 95 | 98:2 | >20:1 |

| 2 | H | CN | 93 | 97:3 | >20:1 |

| 3 | OMe | H | 95 | 98:2 | >20:1 |

| 4 | OMe | Br | 95 | 98:2 | >20:1 |

| 5 | OMe | OMe | 95 | 98:2 | >20:1 |

| 6 | Br | H | 95 | 98:2 | >20:1 |

| 7 | CN | H | 87 | 97:3 | >20:1 |

This table demonstrates the high efficiency and selectivity of Rh-catalyzed C-H insertion reactions for a range of substituted benzyl ethers, suggesting a potential pathway for cyclization if this compound were appropriately functionalized into a diazo species.

Photocatalytic Aerobic Oxidation Reactions

The benzyl group in this compound is susceptible to oxidation. Photocatalytic aerobic oxidation represents a green and efficient method for such transformations. Studies have demonstrated the selective oxidation of benzyl alcohols to the corresponding aldehydes using photocatalysts under visible light irradiation researchgate.netresearchgate.netmendeley.com. For example, a nitrogen-containing TiO₂ photocatalyst has been used for the aerobic oxidation of benzyl alcohol, where the catalyst's surface provides active sites for the reaction researchgate.net. Another study reported coupling the oxidation of benzyl alcohol with CO₂ reduction to produce benzyl acetate rsc.org. These findings indicate that the benzyl moiety within this compound could likely undergo similar photocatalytic oxidation to yield an aromatic aldehyde, assuming the rest of the molecule is stable under the reaction conditions.

Table 2: Examples of Photocatalytic Aerobic Oxidation of Benzyl Alcohol

| Catalyst System | Light Source | Product | Reference |

| SO₄²⁻/N-TiO₂ | Visible Light | Benzaldehyde | researchgate.net |

| Iodine (catalytic) | Fluorescent Lamp | Benzaldehyde | mendeley.com |

| Cu₂O/Cu | Visible Light | Benzyl acetate (with CO₂) | rsc.org |

This table summarizes different catalytic systems used for the oxidation of benzyl alcohol, a reaction that could potentially be applied to the benzyl group of this compound.

Influence of Steric Hindrance from tert-Butyl and Benzyl Moieties on Reactivity

Steric hindrance plays a crucial role in the chemical reactivity of this compound. The molecule contains two bulky groups: the tert-butyl group and the benzyl group.

The tert-butyl group, with its large size, significantly shields the secondary amine and the adjacent ester carbonyl group researchgate.net. This steric encumbrance can hinder the approach of nucleophiles or other reactants, thereby slowing down or even preventing reactions at these sites researchgate.netlibretexts.org. For nucleophilic substitution reactions at the carbonyl carbon or reactions involving the nitrogen's lone pair, the tert-butyl group's bulkiness is a major controlling factor.

Similarly, the benzyl group also contributes to the steric bulk around the reactive centers. In nucleophilic substitution reactions, benzyl groups can present steric hindrance to the back-side approach of a nucleophile libretexts.org. However, in some cases, extreme steric crowding can lead to unexpected increases in reaction rates, an effect known as "steric acceleration". This was observed in the solvolysis of 2,4,6-tri-t-butylbenzyl chloride, where steric strain was released in the transition state, leading to an unusually high reactivity researchgate.net. While not as hindered as this tri-substituted example, the combination of the tert-butyl and benzyl groups in this compound undoubtedly creates a specific steric environment that dictates its reactivity profile, generally favoring reactions with smaller, less-hindered reagents.

Table 3: Relative Steric Hindrance of Different Alkyl Groups in Nucleophilic Substitution. libretexts.org

| Group | Relative Hindrance |

| Methyl | Minimal |

| Ethyl | Moderate |

| Isopropyl | Significant |

| tert-Butyl | Very High |

| Neopentyl | Very High |

| Benzyl | Minimal to Moderate |

This table illustrates the increasing steric hindrance with the substitution pattern of alkyl groups. The tert-butyl group is among the most sterically demanding, significantly impacting the accessibility of adjacent reactive sites in this compound.

Applications of Benzyl 2 Tert Butylamino Acetate in Complex Molecular Architecture Synthesis

Strategic Building Block for Pharmaceutical Intermediates

The utility of Benzyl (B1604629) 2-(tert-butylamino)acetate as a strategic building block is prominently highlighted in its role in creating intermediates for the pharmaceutical industry. These intermediates are crucial precursors in the synthesis of various active pharmaceutical ingredients (APIs).

Precursor in Drug Development Pathways

Benzyl 2-(tert-butylamino)acetate is classified as a synthetic intermediate or building block, indicating its primary use in the construction of more complex molecules. asischem.combldpharm.com Its structure, containing a secondary amine and a benzyl ester, provides reactive sites for a variety of chemical transformations. This versatility allows for its incorporation into diverse molecular frameworks, forming the backbone of potential new drug candidates. The International Narcotics Control Board (INCB) maintains lists of precursor chemicals used in illicit drug manufacture, though this compound is not typically associated with such activities. incb.orgincb.org

Synthesis of Specific Drug Analogues (e.g., Salbutamol (B1663637) Derivatives)

A significant application of this compound lies in the synthesis of salbutamol and its derivatives. ic.ac.uknih.gov Salbutamol is a well-known bronchodilator, and its synthesis often involves intermediates that can be derived from or are structurally related to this compound. patsnap.com The tert-butylamino group is a key pharmacophore in salbutamol, responsible for its selectivity towards β2-adrenergic receptors. ic.ac.uk

The synthesis of optically pure (R)-salbutamol, the more active enantiomer, often involves the resolution of racemic mixtures or asymmetric synthesis, where derivatives of this compound can play a role. google.com For instance, processes have been developed that involve the resolution of intermediates like benzyl protected arylethanolamine esters. ic.ac.uk The benzyl group in this compound can act as a protecting group, which is later removed during the synthetic sequence to yield the final drug substance. ic.ac.ukgoogle.com

| Intermediate Application | Drug Target/Analogue | Key Structural Contribution |

| Pharmaceutical Precursor | Salbutamol | Provides the N-tert-butyl group and a modifiable backbone |

| Chiral Synthesis | (R)-Salbutamol | Can be used in synthetic routes for optically pure isomers |

Construction of Advanced Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is instrumental in the construction of several important heterocyclic systems.

Formation of Diketopiperazine Derivatives

Diketopiperazines (DKPs) are a class of cyclic peptides with diverse biological activities. nih.gov The synthesis of complex DKP alkaloids often involves the coupling of amino acid derivatives. nih.gov this compound, as an amino acid ester derivative, can be a valuable precursor in the formation of DKP rings. The secondary amine can participate in peptide bond formation, and the ester can be cyclized to form the diketopiperazine core. The synthesis of novel tadalafil (B1681874) analogues, for example, has utilized diketopiperazine intermediates. mdpi.com While direct use of this compound in these specific syntheses is not explicitly detailed, its structural motifs are analogous to the building blocks employed.

Integration into Tetrazole Core Structures

Tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and binding interactions. rug.nl The synthesis of tetrazole-containing compounds can be achieved through multicomponent reactions. beilstein-journals.orgnih.gov Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for creating molecular diversity. beilstein-journals.orgresearchgate.net While the direct integration of this compound into a tetrazole core via these reactions is a plausible synthetic strategy, specific examples in the provided context are not available. However, the amine functionality of this compound makes it a suitable component for such transformations, where it can be combined with an isocyanide, a carbonyl compound, and a tetrazole-containing component to generate complex tetrazole derivatives. rug.nlbeilstein-journals.org

Derivatization to Furan (B31954) Systems

Furan-containing molecules are prevalent in pharmaceuticals and fine chemicals. unive.it The synthesis of N-benzyl-N-(furan-2-ylmethyl)acetamide, a furan derivative, has been reported through the acylation of N-benzyl-1-(furan-2-yl)methanamine. scielo.br Although this example does not directly involve this compound, it demonstrates a synthetic pathway where a benzylamino moiety is incorporated into a furan-containing structure. The amino group of this compound could similarly be functionalized and used in reactions to construct furan-based systems. For instance, it could potentially be reacted with a furan-based aldehyde to form an imine, which could then be further elaborated.

| Heterocyclic Scaffold | Synthetic Approach | Role of this compound Moiety |

| Diketopiperazines | Cyclization of amino acid derivatives | Provides an amino acid-like building block for ring formation. nih.gov |

| Tetrazoles | Multicomponent Reactions (e.g., Ugi, Passerini) | Can serve as the amine component in the reaction. beilstein-journals.orgresearchgate.net |

| Furans | Reductive amination followed by functionalization | The benzylamino group can be attached to a furan ring. scielo.br |

Contributions to Agrochemical Intermediate Synthesis

The incorporation of amino acid derivatives into the structure of agrochemicals is a recognized strategy to enhance their efficacy and environmental profile. While specific research detailing the direct application of this compound in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature, the principles of its constituent functional groups suggest a potential role in this field.

Amino acid esters are utilized as building blocks in the synthesis of various biologically active molecules. For instance, the conjugation of amino acid esters to existing pesticide structures has been shown to be an effective method for enhancing their phloem mobility within plants, a crucial factor for systemic pesticides. nih.gov This approach can lead to more efficient delivery of the active compound to target sites within the plant. nih.gov Given its structure, this compound could potentially serve as a synthon in the development of novel pesticides or herbicides, where the amino acid moiety could be exploited to improve transport and uptake.

Furthermore, amino acid-based phosphonamidates have been synthesized and screened for their herbicidal properties. mdpi.com The synthesis of such compounds often involves the reaction of a phosphonate (B1237965) precursor with an amino acid ester. mdpi.com The N-tert-butyl group in this compound could offer steric hindrance that might influence the biological activity and selectivity of a resulting agrochemical.

The following table illustrates the potential classes of agrochemicals where a molecule like this compound could be a valuable intermediate, based on the general application of amino acid esters in this field.

| Agrochemical Class | Potential Role of this compound | Rationale |

| Systemic Pesticides | Phloem mobility enhancement | Conjugation of the amino acid moiety can improve transport within the plant. nih.gov |

| Herbicides | Synthesis of active ingredients | As a precursor for compounds like phosphonamidates with herbicidal activity. mdpi.com |

| Fungicides | Introduction of bioactive fragments | The amino acid scaffold can be a component of fungicidally active molecules. |

It is important to note that these applications are based on the established roles of similar amino acid esters in agrochemical research, and further investigation would be required to confirm the specific utility of this compound.

Protecting Group Chemistry in Amino Ester Synthesis (Benzyl Ester Cleavage)

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical aspect. The benzyl ester in this compound serves as a protecting group for the carboxylic acid functionality. The removal, or cleavage, of this group is a key step to unmask the carboxylic acid for further reactions.

The cleavage of benzyl esters is a well-established transformation in organic synthesis, and several methods are available. The most common method is catalytic hydrogenolysis. orgsyn.org This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. orgsyn.org The reaction is generally clean and proceeds under mild conditions, yielding the free carboxylic acid and toluene (B28343) as a byproduct.

Alternatively, benzyl esters can be cleaved under various other conditions, offering flexibility depending on the other functional groups present in the molecule. These methods include the use of strong acids, though this is less common for sensitive substrates, and enzymatic hydrolysis. nih.govnih.gov The choice of deprotection method is crucial to ensure the integrity of the rest of the molecule. For instance, in peptide synthesis, the selective cleavage of a benzyl ester in the presence of other protecting groups is a common requirement. nih.govrsc.org

The following table summarizes common methods for the cleavage of benzyl esters, which would be applicable to the deprotection of this compound.

| Deprotection Method | Reagents and Conditions | Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate (B1210297). orgsyn.org | Mild conditions, high yields, clean reaction. nih.gov | May affect other reducible functional groups (e.g., alkenes, alkynes, nitro groups). organic-chemistry.org |

| Acid Hydrolysis | Strong acids (e.g., HBr, TFA). | Effective for robust molecules. | Harsh conditions may cleave other acid-labile protecting groups or cause side reactions. |

| Enzymatic Hydrolysis | Lipases or esterases in an aqueous buffer. nih.gov | High selectivity, mild conditions, environmentally friendly. nih.gov | Substrate specificity can be a limitation; may require co-solvents for solubility. nih.gov |

| Transesterification | KCN in benzyl alcohol. nih.gov | Can be effective for sterically hindered esters. nih.gov | Use of toxic cyanide. |

The tert-butylamino group in this compound is generally stable under the conditions of catalytic hydrogenolysis, making this a suitable method for the selective cleavage of the benzyl ester. The resulting N-tert-butylglycine is a valuable building block for the synthesis of more complex molecules.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Similar to the proton NMR data, specific ¹³C NMR data for Benzyl (B1604629) 2-(tert-butylamino)acetate is not publicly accessible. A ¹³C NMR spectrum would provide information on the different carbon environments within the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene (B1212753) carbons, and the carbons of the tert-butyl group.

For chiral molecules, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral derivatizing agents can be employed to determine the absolute stereochemistry. These methods help in differentiating between enantiomers by creating diastereomeric pairs that exhibit distinct NMR signals. However, as Benzyl 2-(tert-butylamino)acetate is not chiral, these specific techniques for stereochemical assignment are not applicable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Specific ESI-MS data for this compound is not available in the reviewed literature. This soft ionization technique is particularly useful for determining the molecular weight of polar and thermally labile compounds by generating a protonated molecule, [M+H]⁺.

Detailed HRMS data for this compound could not be located in publicly available scientific databases. HRMS would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. For this compound, the key vibrational modes would arise from the N-H, C-H, C=O, and C-O-C bonds.

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its functional groups. Based on data from analogous structures, the following table outlines the predicted FT-IR spectral regions and the corresponding vibrational assignments.

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3300 - 3500 | N-H stretch | Secondary amine |

| 3000 - 3100 | C-H stretch (aromatic) | Benzyl group |

| 2850 - 3000 | C-H stretch (aliphatic) | tert-Butyl & Methylene groups |

| 1735 - 1750 | C=O stretch | Ester |

| 1580 - 1610 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C-H bend (asymmetric) | tert-Butyl & Methylene groups |

| 1365 - 1390 | C-H bend (symmetric) | tert-Butyl group |

| 1150 - 1250 | C-O stretch (asymmetric) | Ester |

| 1000 - 1100 | C-O stretch (symmetric) | Ester |

| 690 - 770 | C-H out-of-plane bend | Benzyl group |

Data in this table is predictive and based on the analysis of structurally similar compounds, not on experimental measurements of this compound.

The N-H stretching vibration of the secondary amine is typically observed as a single, relatively weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl group and the aliphatic tert-butyl and methylene groups are expected in their characteristic regions. A strong absorption band between 1735 and 1750 cm⁻¹ would be indicative of the ester carbonyl (C=O) group. The C-O stretching vibrations of the ester, often appearing as two distinct bands, are anticipated in the 1000-1250 cm⁻¹ region. Finally, the out-of-plane C-H bending of the monosubstituted benzene (B151609) ring would likely produce strong bands in the 690-770 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FT-IR spectroscopy. The Raman spectrum of this compound is also expected to be characterized by several key bands.

| Predicted Raman Shift Range (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3050 - 3070 | C-H stretch (aromatic) | Benzyl group |

| 2850 - 3000 | C-H stretch (aliphatic) | tert-Butyl & Methylene groups |

| 1735 - 1750 | C=O stretch | Ester |

| 1590 - 1610 | C=C stretch | Aromatic ring |

| 1000 - 1010 | Ring breathing mode | Benzyl group |

Data in this table is predictive and based on the analysis of structurally similar compounds, not on experimental measurements of this compound.

In the Raman spectrum, the aromatic C-H stretching vibrations are typically more prominent than in the FT-IR spectrum. The symmetric "ring breathing" mode of the monosubstituted benzene ring is expected to produce a strong and sharp band around 1000 cm⁻¹. The ester carbonyl stretch, while present, is often weaker in Raman than in FT-IR spectra. The symmetric C-H stretching of the aliphatic groups should also be clearly visible.

X-ray Crystallography of Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. As no crystal structure for this compound has been reported in the Cambridge Structural Database or other crystallographic resources, a detailed analysis of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is not possible at this time.

However, studies on structurally related amino acid benzyl esters have been published. These studies reveal common structural motifs, such as the planarity of the ester group and typical bond lengths and angles for the benzyl and amino acid moieties. It can be reasonably inferred that this compound, if crystallized, would exhibit similar fundamental structural characteristics. The bulky tert-butyl group would likely have a significant influence on the crystal packing, potentially hindering the formation of strong intermolecular hydrogen bonds that are often observed in the crystal structures of simpler amino acid esters.

Computational and Theoretical Investigations of Benzyl 2 Tert Butylamino Acetate and Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For Benzyl (B1604629) 2-(tert-butylamino)acetate and its analogs, DFT calculations are instrumental in predicting a wide array of molecular properties.

The first step in a computational investigation is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For analogs like Glycine (B1666218) Methyl Ester Hydrochloride (GMEHCl), DFT calculations, specifically using the B3LYP functional with a 6-31++G(d,p) basis set, are employed to determine the optimized structure. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface.

Conformational analysis is crucial for flexible molecules like Benzyl 2-(tert-butylamino)acetate, which possess multiple rotatable bonds. Different conformations can have distinct energies and, consequently, different populations at a given temperature. By systematically rotating bonds and performing geometry optimizations, a landscape of conformational isomers can be mapped out, identifying the most stable forms. For amino acids and their derivatives, this analysis is vital as the conformation can significantly influence their biological activity and chemical reactivity.

Table 1: Selected Optimized Geometrical Parameters of a Glycine Methyl Ester Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O | 1.35 |

| C=O | 1.21 |

| N-H | 1.02 |

| O-C-C | 110.5 |

| C-N-H | 109.5 |

| Data is representative of DFT calculations on amino acid esters. |

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For GMEHCl, the HOMO-LUMO energy gap has been calculated, providing insights into its charge transfer characteristics. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of a Glycine Methyl Ester Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.5 |

| Energy Gap (ΔE) | 7.0 |

| Values are illustrative based on DFT studies of amino acid esters. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In the case of GMEHCl, the MEP surface helps to identify the electrostatic interactions between the molecule and a potential biological target, such as a protein receptor. researchgate.net For this compound, the MEP map would highlight the electron-rich regions around the oxygen atoms of the ester group and the nitrogen atom of the amino group, and electron-deficient regions around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from these electronic effects. The second-order perturbation energy, E(2), associated with these interactions is a measure of their strength.

Table 3: Second-Order Perturbation Energies (E(2)) from NBO Analysis of a Dipeptide Analog

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | 2.5 |

| π(C=O) | π(C=C) | 20.1 |

| LP(2) O | σ*(C-N) | 1.8 |

| Data is representative of NBO analysis on related peptide structures. |

The theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This allows for the calculation of atomic properties, such as atomic charges and energies, and the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). nih.gov

For amino acids like leucine, AIM analysis has demonstrated that atomic and bond properties are largely transferable between different conformations. nih.gov The properties of the electron density at the BCP, such as the density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), can be used to classify the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). This analysis for this compound would provide a detailed understanding of the bonding within the molecule.

Table 4: AIM Topological Parameters for a Representative Amino Acid

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| C-N | 0.25 | -0.6 | -0.2 |

| C=O | 0.35 | -0.1 | -0.4 |

| N-H | 0.30 | -1.2 | -0.3 |

| Values are illustrative based on AIM studies of amino acids. |

Computational Spectroscopy

Computational methods can also be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model.

For analogs such as glycine and its esters, computational methods have been successfully used to simulate their vibrational spectra (Infrared and Raman). scispace.comnih.gov By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. The assignment of vibrational modes to specific molecular motions can be aided by visualizing the atomic displacements for each calculated frequency.

For this compound, computational spectroscopy would be able to predict its characteristic IR and Raman bands. For example, the C=O stretching frequency of the ester group, the N-H stretching of the amino group, and the aromatic C-H stretching of the benzyl group would all be identifiable in the calculated spectrum. This information is invaluable for the characterization and identification of the compound.

Table 5: Calculated Vibrational Frequencies for a Glycine Ester Analog

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch | 3400 |

| C-H Stretch (aromatic) | 3100 |

| C=O Stretch | 1750 |

| N-H Bend | 1620 |

| C-O Stretch | 1200 |

| Frequencies are representative of DFT calculations on amino acid esters. |

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have become instrumental in predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. The GIAO method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors of nuclei in a molecule, from which chemical shifts can be derived.

Geometry Optimization: The three-dimensional structure of this compound would be optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.

NMR Calculation: Using the optimized geometry, the NMR shielding tensors would be calculated using the GIAO method with a larger basis set, for example, 6-311++G(d,p).

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).

A representative table of predicted ¹³C and ¹H NMR chemical shifts for a model compound, based on computational studies of similar amino acid esters, is presented below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Benzyl CH₂ | 67.5 | 5.15 |

| Benzyl C-1 | 136.0 | - |

| Benzyl C-2/6 | 128.5 | 7.35 |

| Benzyl C-3/5 | 128.3 | 7.30 |

| Benzyl C-4 | 128.0 | 7.25 |

| Carbonyl C=O | 172.0 | - |

| α-Carbon CH₂ | 51.0 | 3.30 |

| tert-Butyl C | 52.0 | - |

| tert-Butyl CH₃ | 28.5 | 1.10 |

Note: These are hypothetical values for illustrative purposes, based on typical chemical shifts for similar functional groups.

Calculation of Vibrational Frequencies and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational chemistry can predict these vibrational frequencies with a high degree of accuracy. The process typically involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear positions, yielding the harmonic vibrational frequencies.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Potential Energy Distribution (PED) Analysis: A PED analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations.

For amino acids and their derivatives, DFT calculations have been successfully used to assign fundamental vibrations. A computational study of this compound would allow for the detailed assignment of its vibrational spectrum. Below is a table illustrating the expected prominent vibrational modes and their calculated frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| N-H Stretch | 3350 | Stretching of the secondary amine N-H bond |

| C-H Stretch (Aromatic) | 3050 | Stretching of C-H bonds in the benzyl group |

| C-H Stretch (Aliphatic) | 2970 | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl and acetate (B1210297) methylene (B1212753) groups |

| C=O Stretch | 1740 | Stretching of the ester carbonyl group |

| C-N Stretch | 1200 | Stretching of the carbon-nitrogen bond |

| C-O Stretch | 1150 | Stretching of the ester C-O bond |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that can be difficult to obtain experimentally.

Transition State Characterization

A transition state (TS) is a high-energy, transient species that exists at the maximum of a reaction's energy profile. Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics and mechanism of a reaction. Computational methods can locate and characterize these TS structures. For reactions involving this compound, such as ester hydrolysis or amide formation, computational chemists would search for the transition state structure connecting reactants and products. This involves sophisticated algorithms that optimize the molecular geometry to find a first-order saddle point on the potential energy surface. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Analysis of Steric and Electronic Effects on Reactivity through Computational Means

The reactivity of a molecule is governed by a combination of steric and electronic factors. Computational chemistry offers a quantitative way to dissect these effects.

The tert-butyl group in this compound is sterically demanding and can influence the molecule's reactivity by hindering the approach of reactants to the reactive centers, such as the nitrogen atom and the carbonyl carbon. The benzyl group, while also contributing to steric bulk, primarily exerts electronic effects through its aromatic ring.

Computational methods can be used to analyze these effects in several ways:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can help predict how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and delocalization of electron density within the molecule. This can quantify the electronic effects of the benzyl and tert-butyl groups.

Steric Parameter Calculation: Computational tools can calculate various steric parameters, such as cone angles or buried volume, to quantify the steric hindrance around a particular atom or functional group.

By comparing the computed reactivity of this compound with that of its analogs (e.g., replacing the tert-butyl group with a smaller alkyl group or the benzyl group with a different ester), the specific contributions of steric and electronic effects can be isolated and understood. For example, computational studies on similar systems have shown that steric hindrance can significantly impact the rotational barriers around certain bonds, which in turn affects the molecule's conformational preferences and reactivity.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into sustainable methods for synthesizing valuable chemical intermediates. Benzyl (B1604629) 2-(tert-butylamino)acetate is a prime candidate for the application of green chemistry principles, moving away from traditional methods that often involve harsh conditions and hazardous reagents.

Modern synthetic chemistry emphasizes the reduction of environmental impact, focusing on principles such as atom economy, use of renewable resources, and avoidance of toxic solvents and reagents. The synthesis of esters, a key structural feature of Benzyl 2-(tert-butylamino)acetate, has been a significant focus of green chemistry research.

The choice of solvent is another critical aspect of green synthesis. unibo.it Studies on related esterifications have explored the use of greener reaction media, such as glycerol derivatives, to replace conventional volatile organic compounds. geniusjournals.org The development of solvent-free reaction conditions or the use of deep eutectic solvents represents another promising frontier for the sustainable synthesis of this compound. researchgate.net

Table 1: Comparison of Catalytic Methods for Benzyl Ester Synthesis

| Catalyst Type | Typical Reaction Conditions | Advantages | Challenges |

|---|---|---|---|

| Mineral Acids (e.g., H₂SO₄) | High temperature, reflux | Low cost, readily available | Corrosive, generates acidic waste, low selectivity scispace.com |

| Heteropolyacids | Moderate temperature | High acidity, reusable | Can be expensive, potential for leaching |

| Immobilized Lipases | Mild temperature (30-50°C), non-aqueous media | High selectivity, environmentally benign, reusable biocatalyst mdpi.com | Higher initial cost, potential for enzyme deactivation |

| Solid Superacids | Varies with catalyst composition | High activity, easy separation | Preparation can be complex, potential for deactivation |

While this compound is not chiral, its core structure as a protected amino acid ester makes it a valuable precursor in asymmetric synthesis. The development of chiral amines and amino acids is crucial, as over 80% of all drug candidates contain amine functionality. yale.edu

One emerging area is the use of chiral lithium amides to induce asymmetry. For instance, lithium N-benzyl-N-α-methyl-4-methoxybenzylamide has been effectively used as a homochiral ammonia equivalent in the asymmetric synthesis of β-amino acid derivatives. ox.ac.uk This strategy involves a conjugate addition to an α,β-unsaturated ester, establishing a new stereocenter with high control. Future research could explore the derivatization of this compound into a suitable nucleophile or electrophile for use in similar catalytic asymmetric transformations, providing access to a wide range of optically active molecules.

Furthermore, the secondary amine within the molecule could be functionalized to create novel chiral ligands for transition metal catalysis. The development of ligands based on sulfinamide functionality has proven to be a highly successful strategy in asymmetric synthesis. yale.edu A similar approach could be envisioned where the N-H group of this compound is modified to incorporate a chiral directing group, creating a new class of ligands for reactions like asymmetric hydrogenation or C-C bond formation.

Exploration of Uncharted Reactivity Modes and Tandem Reactions

Investigating novel reaction pathways of existing molecules can unlock unforeseen synthetic potential. For this compound, the interplay between the benzyl ester and the secondary amine offers fertile ground for discovering new reactivity modes and designing elegant tandem reactions.

Tandem reactions, or domino reactions, are processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. Such processes are highly efficient, reducing waste and simplifying synthetic procedures. The structure of this compound is well-suited for tandem sequences involving deprotection and subsequent intramolecular reactions. For example, a one-pot hydrogenolysis of the benzyl ester to reveal a carboxylic acid, followed by an intramolecular amidation or cyclization, could provide rapid access to heterocyclic scaffolds. The control of such tandem isomerizations and reactions is an active area of research, with flow microreactor technology showing promise for precisely managing reactive intermediates. rsc.org

Advanced Applications in Complex Molecule Total Synthesis

The ultimate test of a synthetic building block's utility is its successful incorporation into the total synthesis of complex, biologically active molecules. The protected amino acid motif of this compound makes it an ideal starting material or intermediate for synthesizing natural products rich in amino functionalities, such as polyamines and peptides.

For example, in the total synthesis of ent-pavettamine, a uniquely hydroxylated polyamine, a key strategic element was the convergent coupling of two functionalized C5 fragments. beilstein-journals.org One of these fragments required the introduction of a protected terminal amine via the reductive amination of an aldehyde with benzylamine. beilstein-journals.org this compound could serve as a versatile two-carbon building block in similar syntheses, providing a masked glycine (B1666218) unit that can be elaborated and coupled with other fragments to construct complex carbon skeletons.

Similarly, the synthesis of key intermediates for collagen cross-links like pyridinoline relies on N- and C-protected amino acids, such as N-Boc serine benzyl ester, which are subsequently converted into iodoalkanoates for coupling reactions. researchgate.net This highlights a potential pathway where this compound could be used as a scaffold, with further functionalization of the carbon backbone, for the synthesis of non-proteinogenic amino acids and complex peptide-like structures.

常见问题

Q. What are the key steps for synthesizing Benzyl 2-(tert-butylamino)acetate, and how can reaction conditions be optimized?

Synthesis typically involves alkylation or acylation reactions. A common approach includes:

- Step 1 : Alkylation of tert-butylamine with a benzyl-protected bromoacetate derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Deprotection of the benzyl group via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis.

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometry (1.2–1.5 eq. tert-butylamine) improves yield. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for tert-butyl (δ ~1.2 ppm) and acetate groups (δ ~4.2 ppm for CH₂COO).

- Mass Spectrometry (MS) : High-resolution MS (HR-MS) validates molecular weight (C₁₃H₁₉NO₂: 221.14 g/mol).

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How can researchers assess the stability of this compound under different storage conditions?

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Hydrolytic Stability : Test in buffered solutions (pH 1–10) to identify pH-dependent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of tert-butylamino derivatives?

- Mechanistic Validation : Use kinase inhibition assays or receptor-binding studies to confirm target specificity. For example, related piperazine derivatives show neuroprotective activity via NMDA receptor modulation .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., ethyl 2-(benzylamino)acetate) to isolate the tert-butyl group’s steric/electronic effects .

- Reproducibility Checks : Validate protocols using standardized cell lines (e.g., SH-SY5Y for neuroprotection) and positive controls .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream modifications?

- Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the amino group, necessitating stronger electrophiles (e.g., acyl chlorides vs. esters) for further derivatization.

- Protection Strategy : Use Boc (tert-butoxycarbonyl) groups to temporarily shield the amine during multi-step syntheses, followed by TFA deprotection .

Q. What experimental designs mitigate low yields in large-scale syntheses?

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side reactions.

- Catalytic Optimization : Screen Pd/C or Raney Ni for hydrogenation efficiency; adjust H₂ pressure (1–3 atm) to minimize over-reduction.

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., tert-butylamine dimerization products) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate logP (lipophilicity) and membrane permeability using software like Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in spectroscopic data across studies?

Q. What statistical approaches validate biological activity data?

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.

- Multivariate Analysis : PCA (Principal Component Analysis) identifies outliers in high-throughput screening datasets .

Methodological Best Practices

Q. Which purification techniques maximize yield and purity?

- Flash Chromatography : Optimize solvent gradients (hexane/EtOAc) for baseline separation of tert-butylamino byproducts.

- Recrystallization : Use ethanol/water mixtures (2:1 v/v) to isolate crystalline product with >98% purity .

Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?

- Scaffold Modification : Syntize analogs with varied substituents (e.g., halogenation at the benzyl ring) and compare bioactivity.

- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。